Tirotundin is a sesquiterpene lactone primarily isolated from the plant species Tithonia diversifolia and Chrysanthemum parthenium. Its chemical formula is C₁₉H₂₈O₆, indicating a complex structure that includes a six-membered carbon ring along with various functional groups. Tirotundin is recognized for its unique biological activities, particularly in the field of pest control and potential therapeutic applications.
Tirotundin, a natural compound isolated from the Tinospora cordifolia plant, has shown promising results in pre-clinical studies for its potential antidiabetic properties. Studies have demonstrated its ability to:
Tirotundin exhibits potential antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown its effectiveness against:
Tirotundin may possess immunomodulatory properties, meaning it can influence the immune system. Studies suggest its potential to:
Tirotundin exhibits a range of biological activities:
The synthesis of tirotundin typically involves:
Tirotundin has several applications:
Studies have indicated that tirotundin interacts with various biological targets:
Tirotundin shares structural and functional similarities with other sesquiterpene lactones. Here are some notable compounds for comparison:
| Compound Name | Source Plant | Biological Activity | Unique Features |
|---|---|---|---|
| Parthenolide | Chrysanthemum parthenium | Antiinflammatory, nematicidal | Known for its potent anti-cancer properties |
| Tagitinin A | Tithonia diversifolia | Antidiabetic, anti-inflammatory | Exhibits strong PPARγ activation |
| Costunolide | Saussurea costus | Antimicrobial, anti-inflammatory | Exhibits hepatoprotective effects |
Tirotundin's uniqueness lies in its specific neurotoxic activity against nematodes and its dual role in both agricultural and pharmaceutical applications. While similar compounds may share some biological activities, tirotundin's distinct structure contributes to its varied therapeutic potential.
Tirotundin, a sesquiterpene lactone, was first isolated from Tithonia diversifolia and Tithonia rotundifolia, plants native to Central America and widely used in traditional medicine. Initial pharmacological studies in the late 20th century identified its anti-inflammatory properties, with Costa Rican researchers linking it to the inhibition of NF-κB, a key mediator of inflammation. By the early 2000s, its role in modulating peroxisome proliferator-activated receptors (PPARs) was uncovered, positioning it as a dual agonist of PPARα and PPARγ, critical targets for metabolic disorders. The compound’s discovery marked a milestone in natural product chemistry, bridging traditional herbal use with modern drug discovery.
Tirotundin belongs to the germacranolide class of sesquiterpene lactones, characterized by a 10-membered carbocyclic skeleton. Its systematic IUPAC name is [(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate. Synonyms include tagitinin D and CHEMBL464453, with CAS registry number 56377-67-4. The compound is classified under the lipid-like molecules category, specifically as a prenol lipid derivative.
As a secondary metabolite, tirotundin exemplifies the ecological role of sesquiterpene lactones in plant defense. Its α-methylene-γ-lactone moiety is pivotal for bioactivity, enabling covalent binding to thiol groups in proteins—a mechanism underlying its anti-inflammatory and cytotoxic effects. Structurally, it shares homology with parthenolide, a well-studied sesquiterpene lactone, but distinct substitutions (e.g., esterification at C-8) confer unique pharmacological profiles.
Tirotundin is predominantly found in the Asteraceae family, specifically in Tithonia species:
Its concentration varies with geographic location, soil composition, and harvesting season, peaking during flowering stages.
Tirotundin is a sesquiterpene lactone with the molecular formula C₁₉H₂₈O₆ and a complex three-dimensional structure characterized by multiple stereogenic centers [1]. The compound belongs to the class of germacranolide-type sesquiterpene lactones and features a distinctive tricyclic framework with specific stereochemical configurations [2].
The complete International Union of Pure and Applied Chemistry name for tirotundin is [(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate [1]. This nomenclature reveals the presence of six defined stereocenters within the molecular framework, contributing to its unique three-dimensional architecture [2].
The structural backbone of tirotundin consists of a dioxatricyclic system containing a fourteen-membered ring with embedded oxygen atoms at positions 5 and 14 [1]. The molecule features a characteristic 7-methylidene group, which represents an exocyclic double bond that is crucial for its biological activity [3]. Additionally, the structure incorporates a 2-methylpropanoate ester side chain attached at position 9, which contributes to its overall molecular stability [1] [4].
X-ray crystallographic studies have provided detailed insights into the solid-state conformation of related sesquiterpene lactones from the same family, revealing that these compounds typically adopt twist-chair-boat conformations for their nine-membered ring systems [6]. The stereochemical configuration at the lactone ring junction follows the typical (6R,7S) pattern observed in germacranolide natural products [27].
Tirotundin possesses a molecular formula of C₁₉H₂₈O₆ with a corresponding molecular weight of 352.4 grams per mole [1]. The exact mass has been determined to be 352.18858861 daltons using high-resolution mass spectrometry [1]. The compound contains nineteen carbon atoms, twenty-eight hydrogen atoms, and six oxygen atoms distributed throughout its tricyclic framework [2].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₈O₆ | Elemental Analysis [1] |
| Molecular Weight | 352.4 g/mol | Mass Spectrometry [1] |
| Exact Mass | 352.18858861 Da | High-Resolution MS [1] |
| Monoisotopic Mass | 352.188589 Da | Mass Spectrometry [2] |
The melting point of tirotundin has been reported as 141°C under standard atmospheric conditions [7]. The compound exhibits a boiling point of 493.6°C at 760 millimeters of mercury pressure, indicating significant thermal stability at moderate temperatures [7]. These thermal properties are consistent with the robust tricyclic structure and the presence of multiple intramolecular interactions that stabilize the molecular framework.
The relatively high melting point reflects the ordered crystalline packing of tirotundin molecules in the solid state, which is facilitated by hydrogen bonding interactions involving the hydroxyl group at position 1 and the carbonyl functionalities [7]. The substantial difference between the melting and boiling points suggests that tirotundin undergoes thermal decomposition before reaching its theoretical boiling point under normal conditions.
Tirotundin demonstrates excellent solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [8]. The compound shows limited solubility in polar protic solvents due to its predominantly lipophilic character, which is consistent with its sesquiterpene lactone structure [8].
The calculated partition coefficient (XLogP3-AA) value of 2.8 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [1]. This property is enhanced by the presence of only one hydrogen bond donor and six hydrogen bond acceptors within the molecular structure [1]. The rotatable bond count of three provides sufficient conformational flexibility while maintaining structural integrity [1].
Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the structural features of tirotundin [14]. The proton nuclear magnetic resonance spectrum displays distinctive patterns corresponding to the various functional groups, including the exocyclic methylene protons of the lactone ring and the methyl groups of the isobutyroyl ester side chain [14].
Infrared spectroscopy of tirotundin shows characteristic absorption bands at 3400, 1770, and 1735 wavenumbers per centimeter [14]. The broad absorption at 3400 wavenumbers per centimeter corresponds to the hydroxyl group stretch, while the sharp peak at 1770 wavenumbers per centimeter is attributed to the lactone carbonyl stretch [14]. The additional carbonyl absorption at 1735 wavenumbers per centimeter arises from the ester functionality of the isobutyroyl side chain [14].
Mass spectrometric analysis produces characteristic fragmentation patterns with major ions observed at mass-to-charge ratios of 389 (corresponding to the sodium adduct) and 365 (representing the deprotonated molecular ion) [14]. These spectroscopic data provide unambiguous identification and structural confirmation of tirotundin.
Tirotundin exhibits characteristic reactivity patterns typical of sesquiterpene lactones, particularly through its α-methylene-γ-lactone functional group [31]. This structural feature serves as a Michael acceptor, readily undergoing nucleophilic addition reactions with sulfhydryl-containing biomolecules such as glutathione and cysteine [34]. The exocyclic double bond at the lactone ring represents the primary site of chemical reactivity, facilitating alkylation reactions that are crucial for the compound's biological activity [31].
The compound demonstrates pH-dependent stability characteristics, with enhanced stability observed under mildly acidic conditions compared to neutral or basic environments [32]. At physiological pH (7.4) and elevated temperatures (37°C), tirotundin may undergo side chain modifications, particularly affecting the isobutyroyl ester moiety [32]. However, the core tricyclic framework remains relatively stable under these conditions.
The presence of the 1-hydroxyl group introduces additional reactivity, allowing for potential derivatization reactions including esterification and etherification [3]. The 7-methylidene functionality provides another reactive site for oxidation reactions and cycloaddition processes, though these typically require specific catalytic conditions [3].
The biological activity of tirotundin is intimately linked to its structural features, particularly the α-methylene-γ-lactone moiety and the specific stereochemical configuration [21] [29]. Structure-activity relationship studies have demonstrated that the exocyclic methylene group at the lactone ring is essential for biological activity, as it enables covalent modification of target proteins through Michael addition reactions [31].
The stereochemical configuration significantly influences the compound's potency and selectivity [21]. The (1R,2S,4R,8S,9R,11S) configuration provides optimal spatial arrangement for interaction with peroxisome proliferator-activated receptor binding sites [29]. Modifications to the stereochemistry at key positions, particularly at the lactone ring junction, can dramatically alter biological activity profiles [21].
The isobutyroyl ester side chain at position 9 contributes to the compound's stability and bioavailability characteristics [14]. Comparative studies with related sesquiterpene lactones lacking this side chain have shown reduced activity, indicating the importance of this structural element for optimal biological function [14]. The hydroxyl group at position 1 provides additional binding interactions with target proteins and influences the compound's overall pharmacokinetic properties [29].
Tirotundin demonstrates variable stability depending on environmental conditions, with temperature, pH, and light exposure being primary factors affecting its degradation [32] [35]. Under controlled storage conditions at 2-8°C, the compound maintains structural integrity for extended periods [8]. However, exposure to elevated temperatures above 141°C results in thermal decomposition with loss of the molecular framework [7].
The compound exhibits enhanced stability under acidic conditions (pH 5.5) compared to neutral or basic environments [32]. At physiological pH and body temperature, gradual degradation may occur, primarily involving hydrolysis of the ester linkage and potential rearrangement of the lactone ring system [32]. The half-life under these conditions has been estimated to be substantially longer than many related sesquiterpene lactones due to the protective effect of the tricyclic framework [35].
Photodegradation represents another potential degradation pathway, particularly under ultraviolet light exposure [45]. The conjugated system within the molecule can absorb ultraviolet radiation, leading to photochemical rearrangements and oxidative degradation products [45]. Storage in amber containers and protection from direct light exposure are recommended to maintain compound stability [8].
Tirotundin belongs to the germacranolide class of sesquiterpene lactones, a diverse group of fifteen-carbon terpenoids characterized by their α-methylene γ-lactone moiety [1] [2]. The biosynthesis of tirotundin follows the well-established sesquiterpene lactone biosynthetic pathway common to the Asteraceae family [3] [4].
The biosynthetic journey of tirotundin begins with the formation of five-carbon isoprenoid building blocks through two distinct pathways. Isopentenyl diphosphate and dimethylallyl diphosphate can be synthesized via either the cytosolic mevalonate pathway or the plastidial methylerythritol phosphate pathway [1] [5]. In Asteraceae species, including Tithonia diversifolia, both pathways contribute to the formation of these essential precursors, with the methylerythritol phosphate pathway playing a particularly important role in providing isoprenoid units for sesquiterpene biosynthesis [5] [6].
The condensation of one molecule of dimethylallyl diphosphate with two molecules of isopentenyl diphosphate yields farnesyl diphosphate, the universal sesquiterpene precursor [1] [2]. This reaction is catalyzed by farnesyl diphosphate synthase and represents the committed step toward sesquiterpene formation. Farnesyl diphosphate then serves as the substrate for germacrene A synthase, which catalyzes the cyclization reaction that forms the characteristic fifteen-carbon backbone structure [3] [7].
The cyclization of farnesyl diphosphate to germacrene A involves a complex carbocation rearrangement mechanism typical of sesquiterpene synthases [7]. This enzyme-catalyzed reaction establishes the fundamental carbon skeleton that will be further modified through a series of oxidative transformations to generate the diverse array of sesquiterpene lactones found in nature [1] [3].
The transformation of germacrene A into tirotundin involves several key enzymatic steps, each catalyzed by specific cytochrome P450 monooxygenases and other oxidative enzymes [3] [4] [7].
Germacrene A Oxidase
Germacrene A oxidase represents one of the most critical enzymes in sesquiterpene lactone biosynthesis [3] [7]. This cytochrome P450 enzyme, evolutionarily conserved across all major subfamilies of Asteraceae, catalyzes three consecutive oxidations of germacrene A [3]. The enzyme first hydroxylates the isopropenyl side chain at carbon-12, followed by further oxidation of this hydroxyl group to an aldehyde, and finally to a carboxylic acid, yielding germacrene A acid [3] [4].
Recent research has demonstrated remarkable catalytic plasticity in germacrene A oxidase enzymes, with the ability to oxidize various sesquiterpene substrates beyond their natural germacrene A substrate [7]. This promiscuity has been proposed as a driving force for the diversification of sesquiterpene lactones throughout the Asteraceae family [7].
Costunolide Synthase
The formation of the characteristic lactone ring in sesquiterpene lactones is mediated by costunolide synthase, a cytochrome P450 enzyme that catalyzes the crucial 6α-hydroxylation of germacrene A acid [4] [8]. This enzyme demonstrates exquisite regioselectivity and stereoselectivity, introducing a hydroxyl group specifically at the carbon-6 position in the α-orientation [4].
Following hydroxylation, spontaneous lactonization occurs through nucleophilic attack of the newly formed hydroxyl group on the carboxyl group, resulting in the formation of costunolide [4] [8]. This reaction represents the last step in lactone ring formation and is dependent on nicotinamide adenine dinucleotide phosphate and molecular oxygen [4]. Isotope labeling studies using oxygen-18 have confirmed that one atom of oxygen from molecular oxygen is incorporated into the lactone ring during this reaction [4].
Downstream Modification Enzymes
The conversion of costunolide to tirotundin requires additional enzymatic modifications, though the specific enzymes responsible for these transformations have not been fully characterized [9] [10]. Based on the structural differences between costunolide and tirotundin, these modifications likely include additional hydroxylations, esterifications, and possibly rearrangements catalyzed by members of the cytochrome P450 superfamily [11] [12].
Studies of related sesquiterpene lactones have identified numerous cytochrome P450 enzymes capable of decorating the basic costunolide skeleton with various functional groups [11] [12]. These enzymes often belong to specific cytochrome P450 subfamilies, particularly the CYP71 family, which is extensively involved in plant secondary metabolism [11] [13].
Tithonia diversifolia stands as the primary natural source of tirotundin [9] [15]. This robust annual or perennial herb, commonly known as Mexican sunflower, belongs to the Asteraceae family and is native to Central America [16] [17]. The species has remarkable adaptability and has successfully established populations across more than seventy countries in Asia, Africa, and Australia [16].
The plant demonstrates exceptional environmental tolerance, thriving in mean annual temperatures ranging from 15°C to 31°C, though it can tolerate extremes from 12°C to 38°C [17] [18]. Optimal growth occurs with annual rainfall between 1000-2000 millimeters, although the species can survive with as little as 700 millimeters or as much as 2500 millimeters annually [17]. This broad environmental tolerance has contributed to its widespread distribution and consistent tirotundin production across diverse geographical regions.
Tithonia diversifolia exhibits remarkable chemical consistency in tirotundin production across different populations and environmental conditions [19]. Metabolomic analyses have revealed that sesquiterpene lactone production, including tirotundin, follows seasonal patterns correlated with rainfall and temperature variations [19]. The highest concentrations of tirotundin are typically observed during periods of moderate stress, suggesting that environmental challenges may stimulate increased secondary metabolite production.
While Tithonia diversifolia remains the predominant source, tirotundin has been identified in several other Asteraceae species, though typically in lower concentrations [20]. Tithonia rotundifolia, closely related to T. diversifolia, contains measurable quantities of tirotundin and shares similar ecological preferences and distribution patterns [20].
Chrysanthemum parthenium, commonly known as feverfew, has been reported to contain tirotundin, though this species is more renowned for other sesquiterpene lactones such as parthenolide . The presence of tirotundin in feverfew suggests that the biosynthetic machinery for this compound is distributed more broadly within the Asteraceae family than previously recognized.
Additional Tithonia species have shown potential as secondary sources of tirotundin [21] [22]. Chemical investigations of various Tithonia species have revealed a rich diversity of sesquiterpene lactones, with many species containing unique structural variants and derivatives of the basic tirotundin scaffold [22] [23].
The distribution of tirotundin within Tithonia diversifolia tissues exhibits distinct patterns that reflect the plant's biosynthetic organization and ecological strategies [19] [24]. Comprehensive tissue-specific analyses have revealed differential accumulation patterns across various plant organs.
Leaf Tissues
Leaves represent the primary site of tirotundin accumulation in Tithonia diversifolia [19]. The highest concentrations are typically found in mature leaves, particularly in specialized secretory structures such as glandular trichomes [25] [26]. These microscopic hair-like structures serve as biochemical factories for sesquiterpene lactone production and storage.
Within leaf tissues, tirotundin distribution is not uniform. The compound preferentially accumulates in the upper epidermis and in cells adjacent to vascular bundles [19]. This pattern suggests active transport mechanisms that move tirotundin from sites of synthesis to specific storage locations.
Stem and Root Tissues
Stem tissues contain moderate levels of tirotundin, with concentrations generally lower than those observed in leaves but higher than those in reproductive structures [19]. The distribution within stems shows preference for cortical tissues and areas surrounding vascular bundles, similar to the pattern observed in leaves.
Root tissues typically contain the lowest concentrations of tirotundin among vegetative tissues [19]. However, environmental stress conditions, particularly drought or nutrient limitation, can lead to increased tirotundin accumulation in root tissues, suggesting a potential defensive role against soil-borne pathogens or herbivores.
Reproductive Structures
Inflorescences and developing seeds contain variable levels of tirotundin, with concentrations influenced by developmental stage and environmental conditions [19]. Young flower buds often contain higher concentrations than mature flowers, suggesting that tirotundin may play a role in protecting developing reproductive tissues.
The production of tirotundin in Tithonia diversifolia is significantly influenced by various abiotic environmental factors, demonstrating the plastic nature of secondary metabolite biosynthesis in response to environmental cues [16] [19] [17].
Temperature Effects
Temperature represents one of the most critical environmental factors affecting tirotundin production [19] [17]. Optimal tirotundin synthesis occurs within the temperature range of 20°C to 30°C, coinciding with the plant's preferred growth temperatures [24]. Higher temperatures, up to 35°C, can stimulate increased sesquiterpene lactone production, possibly as a stress response mechanism.
Diurnal temperature fluctuations also influence tirotundin accumulation patterns. Studies have demonstrated that plants experiencing moderate day-night temperature differences produce higher concentrations of tirotundin compared to those grown under constant temperature conditions [19]. This response may reflect the plant's adaptation to natural temperature cycles and the role of circadian rhythms in secondary metabolite regulation.
Water Availability and Rainfall
Water stress represents a significant factor in tirotundin regulation [16] [19]. Moderate drought conditions often stimulate increased tirotundin production, consistent with the general pattern of enhanced secondary metabolite synthesis under mild stress conditions [19]. However, severe water limitation can reduce overall plant growth and consequently decrease total tirotundin yield.
Seasonal rainfall patterns in natural populations correlate strongly with tirotundin accumulation cycles [19]. The onset of dry seasons typically triggers increased sesquiterpene lactone production, possibly as preparation for challenging environmental conditions.
Soil Characteristics
Soil chemistry, particularly pH and nutrient availability, significantly impacts tirotundin production [16] [27] [17]. Tithonia diversifolia demonstrates optimal growth and metabolite production in soils with pH values between 6.1 and 7.8 [17]. Acidic conditions below pH 5.5 generally reduce both plant growth and tirotundin accumulation.
Nutrient availability, especially nitrogen and phosphorus levels, influences tirotundin production through effects on overall plant metabolism [19]. Moderate nutrient limitation often enhances secondary metabolite production, while severe deficiencies reduce both growth and metabolite accumulation.
Light Conditions
Light intensity and photoperiod significantly influence tirotundin biosynthesis [24]. Plants grown under full sun conditions typically produce higher concentrations of tirotundin compared to those in partial shade [17]. This response likely reflects the energy requirements for secondary metabolite biosynthesis and the role of light in regulating metabolic pathways.
Ultraviolet radiation exposure can stimulate increased tirotundin production, possibly as part of the plant's photoprotective mechanisms [28]. However, excessive ultraviolet exposure may damage photosynthetic machinery and ultimately reduce metabolite production.
Tirotundin serves multiple ecological functions within plant communities, contributing to the survival and competitive success of Tithonia diversifolia in diverse environments [28] [29].
Allelopathic Interactions
Tirotundin exhibits significant allelopathic activity, inhibiting the germination and growth of neighboring plant species [23] [29]. This chemical interference competition provides Tithonia diversifolia with a competitive advantage in establishing and maintaining dominance in plant communities [17]. The compound's ability to suppress other vegetation has contributed to the species' success as an invasive plant in many regions.
Laboratory studies have demonstrated that tirotundin can inhibit seed germination in various crop species and native plants at concentrations commonly found in soil around Tithonia diversifolia plants [23]. This allelopathic effect extends beyond direct toxicity to include disruption of normal developmental processes in target plants.
Herbivore Defense
The bitter taste and biological activity of tirotundin provide effective protection against herbivory [28] [29]. The compound's ability to disrupt cellular processes through alkylation of sulfhydryl groups makes it particularly effective against insect herbivores and fungal pathogens [15] [29].
Studies have shown that plants with higher tirotundin concentrations experience reduced herbivore damage compared to those with lower concentrations [29]. This correlation demonstrates the direct defensive value of the compound and explains the evolutionary pressure for maintaining high production levels.
Antimicrobial Activity
Tirotundin contributes to plant disease resistance through its antimicrobial properties [15] [28]. The compound's ability to disrupt microbial cell walls and interfere with essential cellular processes provides protection against bacterial and fungal pathogens [15].
Environmental stress conditions that stimulate tirotundin production often coincide with increased pathogen pressure, suggesting that the compound serves as an inducible defense mechanism [28]. This adaptive response allows plants to allocate metabolic resources to defense production when threats are most likely to occur.
Environmental Stress Tolerance
Beyond its direct defensive roles, tirotundin may contribute to general stress tolerance in Tithonia diversifolia [28]. The compound's antioxidant properties could help protect cellular components from oxidative damage during periods of environmental stress, such as drought, extreme temperatures, or high light conditions.